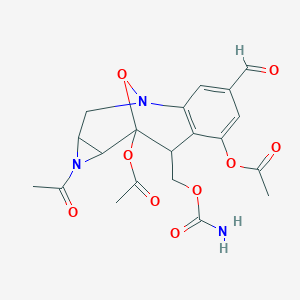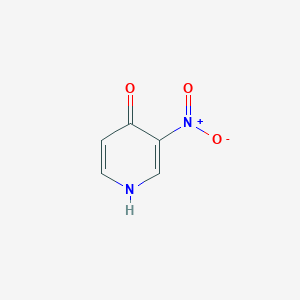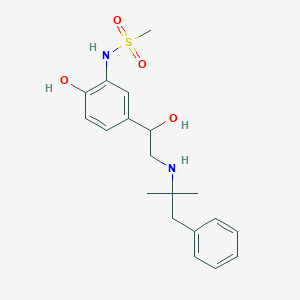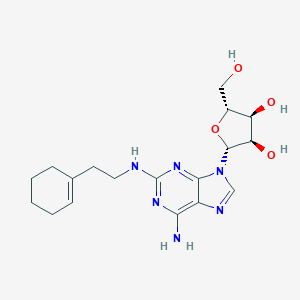
6-Methoxy-4-methylnicotinaldehyde
Overview
Description
6-Methoxy-4-methylnicotinaldehyde is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Aldehydes, such as 6-Methoxy-4-methylnicotinaldehyde, play a crucial role in organic synthesis, serving as key intermediates and reactants. One study showcases the use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles, highlighting the importance of aldehydes in facilitating complex chemical transformations under green, solvent-free conditions (Zolfigol et al., 2013). This research emphasizes the evolving strategies in organic synthesis where aldehydes are central to the development of new, environmentally friendly methodologies.
Photocatalysis and Photochemistry
In the realm of photocatalysis, research on aldehydes explores their behavior under light-induced conditions. A study on the photoisomerization reactions of 4-methoxy- and 4-hydroxy-6-methyl-α-pyrones demonstrates how aldehydes participate in complex photochemical processes, leading to isomerization and the formation of new compounds upon UV irradiation (Breda et al., 2003). Such studies are pivotal for understanding the photostability and reactivity of aldehydes in synthetic and natural environments.
Analytical Chemistry and Sensor Development
Aldehydes are also instrumental in analytical chemistry, where they are used as probes or reactants in the detection and quantification of various analytes. Research on fluorogenic aldehydes for monitoring the progress of aldol reactions via fluorescence changes illustrates the application of aldehydes in developing sensitive and selective analytical tools (Guo & Tanaka, 2009). This application underscores the versatility of aldehydes in facilitating real-time monitoring of chemical reactions.
Material Science and Nanotechnology
In material science, aldehydes contribute to the synthesis of novel materials and nanocomposites. Studies involving the preparation and characterization of metal complexes with Schiff bases derived from aldehydes reveal their potential in creating materials with unique antibacterial properties (Chohan et al., 2003). Such research opens new avenues for the development of antimicrobial coatings and materials.
Safety and Hazards
Properties
IUPAC Name |
6-methoxy-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPZNLLEUHICFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560958 | |
| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123506-66-1 | |
| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)








